molecular formula C14H8BrNO3 B14708919 3-(4-Bromophenyl)-1,3-benzoxazine-2,4-dione

3-(4-Bromophenyl)-1,3-benzoxazine-2,4-dione

Cat. No.: B14708919
M. Wt: 318.12 g/mol
InChI Key: BIUGQOJKNOAFDC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,3-benzoxazine-2,4-dione is a heterocyclic compound that features a benzoxazine ring fused with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1,3-benzoxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired benzoxazine-dione compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.

    Reduction: Reduction reactions can target the carbonyl groups within the benzoxazine ring, potentially yielding hydroxyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Brominated quinones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as liquid crystal polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,3-benzoxazine-2,4-dione is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl group may facilitate interactions with biological macromolecules, while the benzoxazine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Uniqueness: 3-(4-Bromophenyl)-1,3-benzoxazine-2,4-dione is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H8BrNO3

Molecular Weight

318.12 g/mol

IUPAC Name

3-(4-bromophenyl)-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C14H8BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)19-14(16)18/h1-8H

InChI Key

BIUGQOJKNOAFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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